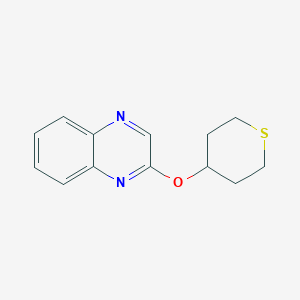
2-(Thian-4-yloxy)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinoxaline derivatives, such as 2-(Thian-4-yloxy)quinoxaline, are synthesized using a variety of methods. Traditional synthesis involves the condensation of 1,2-diaminobenzene with a dicarbonyl compound under acidic or basic conditions . More recently, environmentally friendly methods have been developed, including microwave-assisted synthesis, which reduces reaction time and increases yields .Molecular Structure Analysis
Quinoxaline derivatives have a bicyclic structure, consisting of a benzene ring fused with a pyrazine ring . The specific structure of 2-(Thian-4-yloxy)quinoxaline includes an additional thian-4-yloxy group.Chemical Reactions Analysis
Quinoxaline and its derivatives exhibit properties typical of aromatic compounds. They are stable and undergo reactions typical of aromatic heterocycles . These properties make them valuable building blocks in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary. Generally, quinoxaline is a colorless to pale-yellow solid at room temperature. It has a high melting point and is sparingly soluble in water but readily soluble in many organic solvents .Applications De Recherche Scientifique
Organic Electronics and Optoelectronics
Quinoxalines, including 2-(Thian-4-yloxy)quinoxaline, have found applications in organic electronics and optoelectronics. Researchers have utilized quinoxaline scaffolds to design and develop materials for organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. The electron-rich thian-4-yloxy substituent in this compound contributes to its favorable electronic properties, making it suitable for these applications .
Fluorescent Materials
2-(Thian-4-yloxy)quinoxaline exhibits fluorescence properties, which make it valuable for fluorescent materials. These materials find use in sensors, imaging, and labeling applications. Researchers have explored its potential as a fluorophore due to its emission characteristics and stability .
Biological Activities and Drug Development
Quinoxalines have demonstrated biological activities, including antimicrobial, antiviral, and anticancer effects. The thian-4-yloxy modification may enhance or alter these activities. Researchers continue to investigate the potential of 2-(Thian-4-yloxy)quinoxaline derivatives as drug candidates or bioactive molecules .
Dye Synthesis
The compound’s structure allows for functionalization, making it suitable for dye synthesis. Researchers have explored its use as a dye precursor or as part of dye molecules. These dyes find applications in textiles, imaging, and analytical chemistry .
Polymeric Materials
Quinoxaline-based polymers exhibit interesting properties, including thermal stability and electrical conductivity. Incorporating 2-(Thian-4-yloxy)quinoxaline units into polymer backbones can lead to materials with tailored properties for applications such as coatings, membranes, and electronic devices .
Photovoltaic Devices
Given its electron-rich nature, 2-(Thian-4-yloxy)quinoxaline derivatives have been investigated for use in organic photovoltaic devices (solar cells). These materials contribute to efficient charge transport and light absorption, potentially enhancing device performance .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(thian-4-yloxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-4-12-11(3-1)14-9-13(15-12)16-10-5-7-17-8-6-10/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDZMSJCPRZASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thian-4-yloxy)quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2716502.png)
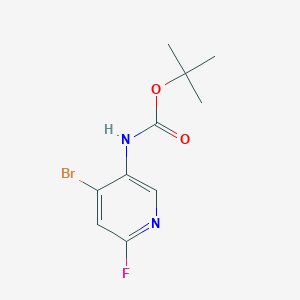

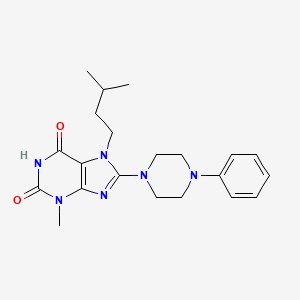
![2,5-dichloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2716512.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2716513.png)


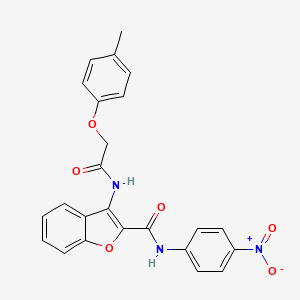
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide](/img/structure/B2716519.png)
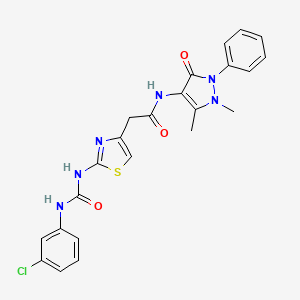
![4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2716521.png)
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2716522.png)
